molecular formula C10H8FN B3065238 3-Fluoronaphthalen-2-amine CAS No. 330803-45-7

3-Fluoronaphthalen-2-amine

Cat. No.: B3065238
CAS No.: 330803-45-7
M. Wt: 161.18 g/mol
InChI Key: JZGVRLIWZSQVMG-UHFFFAOYSA-N
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Description

3-Fluoronaphthalen-2-amine is a chemical compound with the molecular formula C10H8FN and a molecular weight of 161.18 g/mol. This compound is part of the naphthalene family, which consists of two fused benzene rings. The presence of a fluorine atom at the third position and an amine group at the second position makes this compound unique and of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoronaphthalen-2-amine typically involves the introduction of a fluorine atom into the naphthalene ring followed by the introduction of an amine group. One common method is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the naphthalene ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The resulting fluoronaphthalene can then be subjected to amination reactions using reagents like ammonia or primary amines under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

3-Fluoronaphthalen-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-Fluoronaphthalen-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The fluorine atom can enhance the compound’s lipophilicity and stability, affecting its distribution and activity in biological systems .

Comparison with Similar Compounds

    Naphthalene: The parent compound without any substituents.

    2-Aminonaphthalene: Similar structure but without the fluorine atom.

    3-Fluoronaphthalene: Lacks the amine group.

Uniqueness: 3-Fluoronaphthalen-2-amine is unique due to the presence of both a fluorine atom and an amine group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the amine group allows for various chemical modifications and interactions .

Properties

IUPAC Name

3-fluoronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGVRLIWZSQVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627868
Record name 3-Fluoronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330803-45-7
Record name 3-Fluoronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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